N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as JP-8-039, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines and has been shown to possess various biochemical and physiological effects. In
Scientific Research Applications
Neuroprotective Applications
Pyrazolo[1,5-a]pyrimidin-7-amines have shown potential in the field of neuroprotection. These compounds can be designed to protect neuronal function and structure, which is crucial in preventing or slowing the progression of neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease, as well as in the treatment of ischemic stroke and traumatic brain injury . The neuroprotective properties are attributed to the inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway .
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazolo[1,5-a]pyrimidin-7-amines is another significant area of research. These compounds can inhibit the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are crucial mediators in the inflammatory response. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antiviral Activity
Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidin-7-amines, have been studied for their antiviral properties. They can interfere with viral replication by targeting specific proteins or enzymes required for the virus to multiply. This line of research is particularly relevant in the context of emerging viral diseases .
Anticancer Research
These compounds have also been explored for their anticancer activities. They may work by inducing apoptosis in cancer cells or inhibiting pathways that contribute to tumor growth and metastasis. The ability to target specific cancer cell lines makes them valuable in the development of targeted cancer therapies .
Antioxidant Effects
The antioxidant properties of pyrazolo[1,5-a]pyrimidin-7-amines are noteworthy. Antioxidants play a vital role in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. These compounds could be used to develop treatments for conditions caused by oxidative stress .
Antimicrobial Potential
Research has indicated that pyrazolo[1,5-a]pyrimidin-7-amines possess antimicrobial activity against a range of bacterial and fungal pathogens. This makes them interesting candidates for the development of new antibiotics and antifungal agents .
Pharmacological Synthesis
The synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amine derivatives with enhanced pharmacological properties is an active area of research. By modifying the chemical structure, researchers aim to improve the efficacy and reduce the toxicity of these compounds for various therapeutic applications .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in understanding how the structural features of pyrazolo[1,5-a]pyrimidin-7-amines influence their biological activity. This research helps in designing compounds with specific properties and predicting their potential as therapeutic agents .
Mechanism of Action
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit promising neuroprotective and anti-inflammatory properties . They have also been associated with inhibitory activity against enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases .
Mode of Action
It’s worth noting that similar pyrazolo[1,5-a]pyrimidine derivatives have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are crucial in the regulation of cellular responses to stress and inflammation.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have also been associated with inhibitory activity against enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases .
properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-12(2)11-19-17-9-13(3)20-18-10-15(21-22(17)18)14-7-5-6-8-16(14)23-4/h5-10,12,19H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNNYHCMCPKXSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC(C)C)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
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